

Synthesis and Characterization of N-(3-formylphenyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-formylphenyl)methanesulfonamide

Cat. No.: B1306167

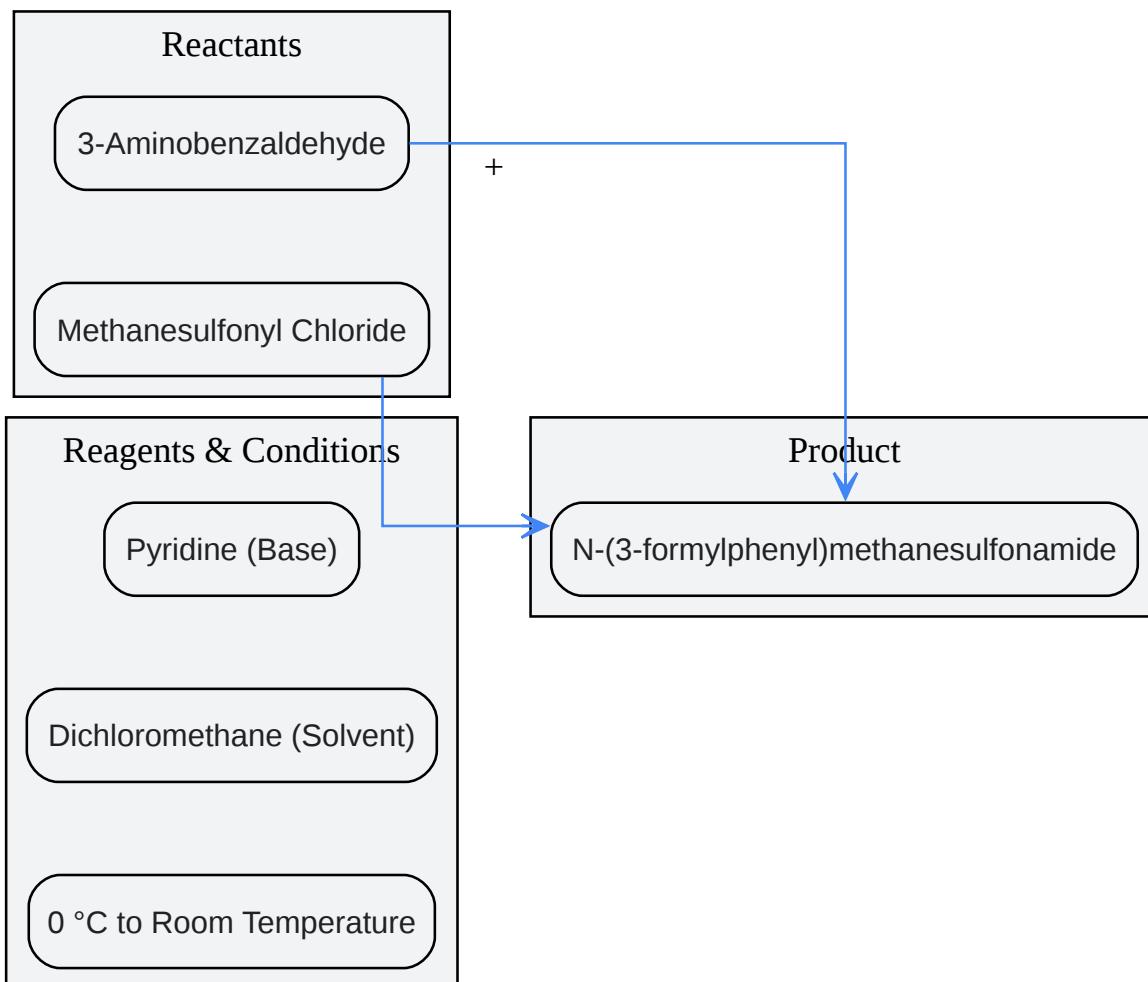
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound **N-(3-formylphenyl)methanesulfonamide**. This document details a reliable synthetic protocol, outlines purification methods, and presents a thorough analysis of its structural and spectroscopic properties. The information contained herein is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Overview

N-(3-formylphenyl)methanesulfonamide is an organic compound featuring a benzaldehyde moiety substituted with a methanesulfonamide group at the meta position. Its chemical structure combines a reactive aldehyde functional group with a sulfonamide linkage, making it a potentially valuable building block in the synthesis of more complex molecules, including pharmacologically active agents.


Table 1: General Information for **N-(3-formylphenyl)methanesulfonamide**

Parameter	Value
IUPAC Name	N-(3-formylphenyl)methanesulfonamide
Synonyms	3-(Methylsulfonamido)benzaldehyde
CAS Number	55512-05-5
Molecular Formula	C ₈ H ₉ NO ₃ S
Molecular Weight	199.23 g/mol
Canonical SMILES	CS(=O)(=O)NC1=CC=CC(=C1)C=O[1]
InChIKey	CBDSSTWZEANOCR-UHFFFAOYSA-N[1]

Synthesis Protocol

The synthesis of **N-(3-formylphenyl)methanesulfonamide** is typically achieved through the reaction of 3-aminobenzaldehyde with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides from primary or secondary amines and sulfonyl chlorides. A non-nucleophilic base, such as pyridine or triethylamine, is used to quench the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Synthetic route for **N-(3-formylphenyl)methanesulfonamide**.

Experimental Procedure

Materials:

- 3-Aminobenzaldehyde
- Methanesulfonyl Chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)

- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethyl acetate
- Hexane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
- Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
- Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude **N-(3-formylphenyl)methanesulfonamide** can be purified by recrystallization or column chromatography.

- Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with cold hexane.
- Column Chromatography: If necessary, the compound can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Characterization Data

The structure and purity of the synthesized **N-(3-formylphenyl)methanesulfonamide** can be confirmed by various spectroscopic methods.

Physical Properties

Table 2: Physical Properties of **N-(3-formylphenyl)methanesulfonamide**

Property	Value
Appearance	Off-white to pale yellow solid
Melting Point	Not available in the search results
Solubility	Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in water

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-(3-formylphenyl)methanesulfonamide** based on the analysis of its functional groups and data from similar compounds.

Table 3: Predicted ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

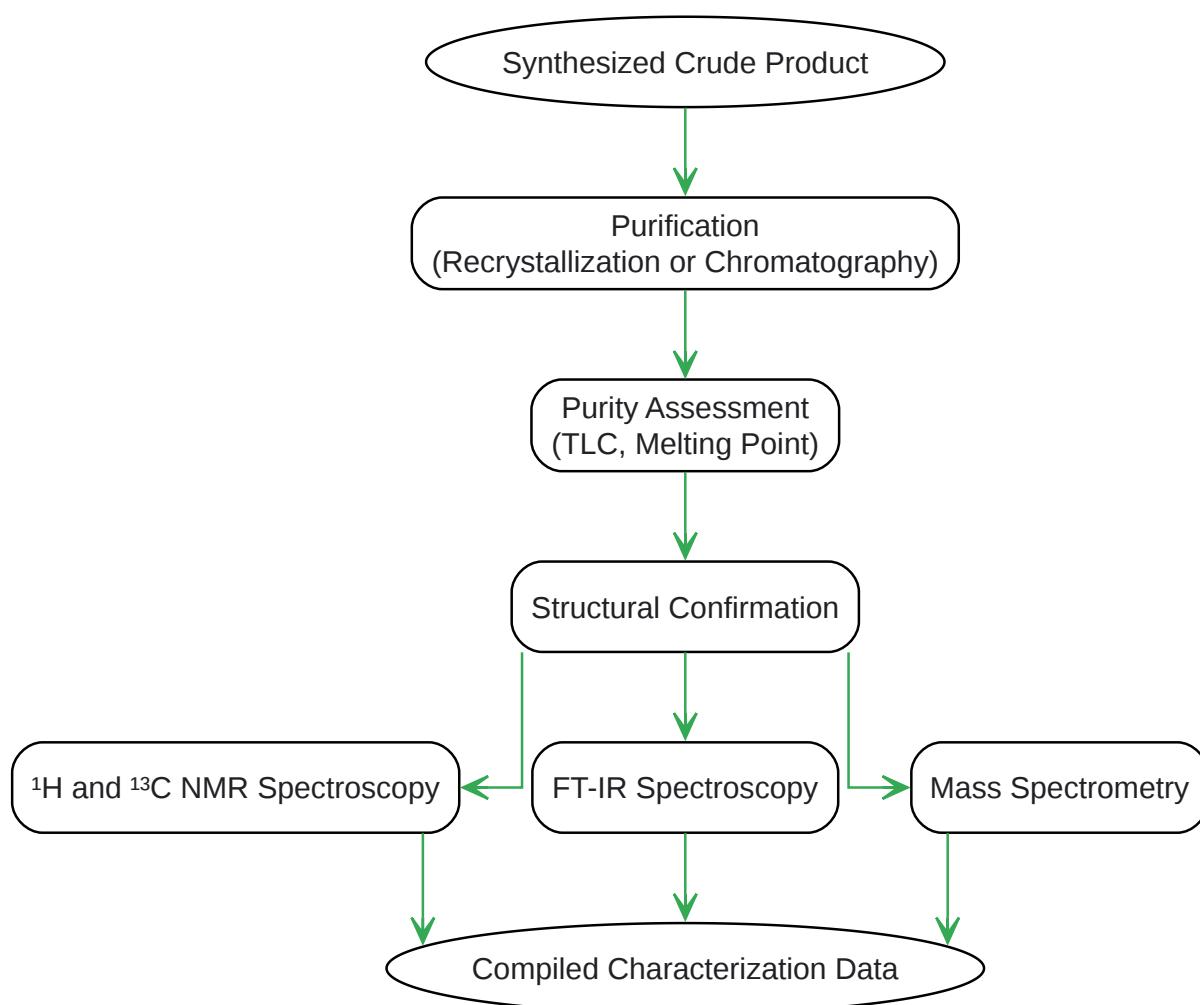
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0	s	1H	Aldehyde proton (-CHO)
~7.8-7.5	m	4H	Aromatic protons
~7.2	br s	1H	Sulfonamide N-H
~3.1	s	3H	Methyl protons (-SO ₂ CH ₃)

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde carbonyl carbon (-CHO)
~140-120	Aromatic carbons
~40	Methyl carbon (-SO ₂ CH ₃)

Table 5: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (sulfonamide)
~3100-3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1340, ~1160	Strong	Asymmetric and symmetric S=O stretch (sulfonamide)


Table 6: Mass Spectrometry Data

m/z	Interpretation
199	$[M]^+$ (Molecular ion)
120	$[M - SO_2CH_3]^+$
92	$[M - SO_2CH_3 - CO]^+$
79	$[SO_2CH_3]^+$

Note: The predicted mass spectrometry data is based on common fragmentation patterns for aromatic sulfonamides.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

[Click to download full resolution via product page](#)

Caption: Workflow for the purification and characterization of **N-(3-formylphenyl)methanesulfonamide**.

Conclusion

This technical guide provides a foundational protocol for the synthesis and comprehensive characterization of **N-(3-formylphenyl)methanesulfonamide**. The detailed experimental procedures and expected analytical data will be a valuable resource for researchers utilizing this compound in their synthetic endeavors, particularly in the development of novel therapeutic agents. Adherence to standard laboratory safety practices is essential when performing the described procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - N-(3-formylphenyl)methanesulfonamide (C₈H₉NO₃S) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Synthesis and Characterization of N-(3-formylphenyl)methanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306167#synthesis-and-characterization-of-n-3-formylphenyl-methanesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com